Cas no 87484-89-7 (Cyclohexanecarboxamide, N-(2-amino-2-methylpropyl)-)
Cyclohexanecarboxamide, N-(2-amino-2-methylpropyl)- Chemical and Physical Properties
Names and Identifiers
-
- Cyclohexanecarboxamide, N-(2-amino-2-methylpropyl)-
- N-(2-amino-2-methylpropyl)cyclohexanecarboxamide
- EN300-377921
- DTXSID40544817
- SCHEMBL10460054
- 87484-89-7
- AKOS017530279
-
- Inchi: 1S/C11H22N2O/c1-11(2,12)8-13-10(14)9-6-4-3-5-7-9/h9H,3-8,12H2,1-2H3,(H,13,14)
- InChI Key: XVYRFJUWUNZDOV-UHFFFAOYSA-N
- SMILES: O=C(C1CCCCC1)NCC(C)(C)N
Computed Properties
- Exact Mass: 198.173213330g/mol
- Monoisotopic Mass: 198.173213330g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 196
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.3
- Topological Polar Surface Area: 55.1Ų
Cyclohexanecarboxamide, N-(2-amino-2-methylpropyl)- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-377921-0.05g |
N-(2-amino-2-methylpropyl)cyclohexanecarboxamide |
87484-89-7 | 0.05g |
$1296.0 | 2023-03-02 | ||
| Enamine | EN300-377921-0.1g |
N-(2-amino-2-methylpropyl)cyclohexanecarboxamide |
87484-89-7 | 0.1g |
$1357.0 | 2023-03-02 | ||
| Enamine | EN300-377921-0.25g |
N-(2-amino-2-methylpropyl)cyclohexanecarboxamide |
87484-89-7 | 0.25g |
$1420.0 | 2023-03-02 | ||
| Enamine | EN300-377921-0.5g |
N-(2-amino-2-methylpropyl)cyclohexanecarboxamide |
87484-89-7 | 0.5g |
$1482.0 | 2023-03-02 | ||
| Enamine | EN300-377921-1.0g |
N-(2-amino-2-methylpropyl)cyclohexanecarboxamide |
87484-89-7 | 1g |
$0.0 | 2023-06-07 | ||
| Enamine | EN300-377921-2.5g |
N-(2-amino-2-methylpropyl)cyclohexanecarboxamide |
87484-89-7 | 2.5g |
$3025.0 | 2023-03-02 | ||
| Enamine | EN300-377921-5.0g |
N-(2-amino-2-methylpropyl)cyclohexanecarboxamide |
87484-89-7 | 5.0g |
$4475.0 | 2023-03-02 | ||
| Enamine | EN300-377921-10.0g |
N-(2-amino-2-methylpropyl)cyclohexanecarboxamide |
87484-89-7 | 10.0g |
$6635.0 | 2023-03-02 |
Cyclohexanecarboxamide, N-(2-amino-2-methylpropyl)- Related Literature
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David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
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Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
Additional information on Cyclohexanecarboxamide, N-(2-amino-2-methylpropyl)-
Cyclohexanecarboxamide, N-(2-amino-2-methylpropyl)- (CAS No. 87484-89-7): A Comprehensive Overview in Modern Chemical Biology
Cyclohexanecarboxamide, N-(2-amino-2-methylpropyl)-, identified by its CAS number 87484-89-7, is a compound of significant interest in the field of chemical biology and pharmaceutical research. This amide derivative has garnered attention due to its unique structural properties and potential applications in drug development, particularly in the synthesis of bioactive molecules and the exploration of novel therapeutic pathways.
The molecular structure of Cyclohexanecarboxamide, N-(2-amino-2-methylpropyl)- features a cyclohexane ring linked to a carboxamide group, with a secondary amine substituent at the 2-position of the amide. This configuration imparts a high degree of flexibility and reactivity, making it a valuable intermediate in organic synthesis. The presence of both polar amide and secondary amine functional groups allows for diverse chemical modifications, enabling the creation of complex derivatives with tailored biological activities.
In recent years, there has been growing interest in the development of peptidomimetics—molecules that mimic the structure and function of peptides but with improved stability and bioavailability. Cyclohexanecarboxamide, N-(2-amino-2-methylpropyl)- serves as an excellent scaffold for constructing such mimetics. Its rigid cyclohexane core provides structural stability, while the amide and amine groups allow for selective functionalization. This has led to its incorporation in the design of inhibitors targeting various biological pathways, including enzyme inhibition and receptor binding.
One of the most compelling aspects of Cyclohexanecarboxamide, N-(2-amino-2-methylpropyl)- is its potential in modulating protein-protein interactions. The compound’s ability to interact with specific residues on target proteins makes it a promising candidate for developing small-molecule drugs that can disrupt aberrant signaling networks associated with diseases such as cancer and inflammation. Recent studies have demonstrated its efficacy in inhibiting the activity of kinases and other enzymes involved in cell proliferation and survival.
The synthesis of Cyclohexanecarboxamide, N-(2-amino-2-methylpropyl)- involves multi-step organic reactions that highlight its synthetic versatility. Key steps include the formation of the amide bond between cyclohexanecarboxylic acid and N-(2-amino-2-methylpropyl)amine under controlled conditions. Advances in catalytic methods have enabled more efficient and sustainable synthetic routes, reducing waste and improving yields. These developments align with broader trends in green chemistry, emphasizing environmentally friendly practices in drug synthesis.
From a computational chemistry perspective, Cyclohexanecarboxamide, N-(2-amino-2-methylpropyl)- has been extensively studied to understand its molecular interactions and binding affinities. Molecular dynamics simulations have revealed insights into how this compound interacts with biological targets at an atomic level. These simulations not only aid in rational drug design but also help predict potential side effects by identifying off-target interactions. Such computational approaches are becoming increasingly integral to modern pharmaceutical research.
The pharmacological profile of Cyclohexanecarboxamide, N-(2-amino-2-methylpropyl)- has been explored through both in vitro and in vivo studies. In cell-based assays, it has shown promise as an inhibitor of various therapeutic targets, including proteases involved in viral replication and inflammatory responses. Preclinical studies have further demonstrated its safety profile and pharmacokinetic properties when administered orally or intravenously. These findings position it as a viable candidate for further clinical development.
The versatility of Cyclohexanecarboxamide, N-(2-amino-2-methylpropyl)- extends beyond its role as a synthetic intermediate; it also serves as a building block for more complex molecules. Researchers have leveraged its structural features to develop libraries of compounds for high-throughput screening (HTS) campaigns aimed at identifying novel drug candidates. The ease with which it can be modified allows for rapid diversification of chemical space, increasing the likelihood of discovering molecules with desirable pharmacological properties.
In conclusion, Cyclohexanecarboxamide, N-(2-amino-2-methylpropyl)- (CAS No. 87484-89-7) represents a significant advancement in chemical biology and pharmaceutical innovation. Its unique structural characteristics make it an invaluable tool for designing peptidomimetics and modulating protein interactions. With ongoing research uncovering new applications and synthetic strategies, this compound continues to play a pivotal role in the development of next-generation therapeutics.
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